Yttrium Lithium Fluoride, specifically the compound Yttrium Lithium Fluoride 466D, is a crystalline material with significant applications in various scientific fields. This compound is primarily recognized for its unique optical properties and potential use in laser technology, scintillation detectors, and as a host material for rare earth ions in phosphors.
Yttrium Lithium Fluoride is synthesized from yttrium fluoride and lithium fluoride precursors. The specific variant 466D may refer to a particular synthesis method or crystalline form within the broader category of yttrium lithium fluoride compounds.
Yttrium Lithium Fluoride is classified as an inorganic compound. It belongs to the category of metal fluorides and is often utilized in solid-state physics and materials science due to its favorable properties.
The synthesis of Yttrium Lithium Fluoride can be achieved through various methods, including:
In hydrothermal synthesis, the typical reaction conditions may involve temperatures around 200-250 °C and pressures between 5-10 MPa. The resulting crystals can be characterized using X-ray diffraction techniques to confirm their phase purity and structural integrity.
Yttrium Lithium Fluoride crystallizes in a scheelite structure, which is characterized by a tetragonal lattice. The molecular formula can be represented as .
Yttrium Lithium Fluoride can undergo various chemical reactions, particularly when exposed to heat or in the presence of other reactive chemicals. For instance:
The thermal stability of Yttrium Lithium Fluoride is significant for its applications in high-temperature environments, making it suitable for use in laser systems where thermal management is crucial.
The mechanism of action for Yttrium Lithium Fluoride primarily revolves around its optical properties. When doped with rare earth ions such as neodymium or ytterbium, it can efficiently absorb and emit light, making it useful in laser applications.
Yttrium Lithium Fluoride has several scientific uses:
YLF-466D (3-[[(3E)-3-[(4-chlorophenyl)phenylmethylene]-2,3-dihydro-2-oxo-1H-indol-1-yl]methyl]-benzoic acid) is a structurally optimized alkene oxindole derivative designed to selectively activate AMP-activated protein kinase (AMPK). Its antiplatelet effects are mediated through direct engagement with the γ-subunit of the AMPK heterotrimeric complex, triggering a conformational shift that enhances kinase susceptibility to upstream phosphorylation [1] [2].
Central to YLF-466D’s mechanism is the phosphorylation of the α-subunit at the Thr172 residue—a non-negotiable prerequisite for AMPK activation. Research demonstrates that YLF-466D induces a concentration-dependent increase in Thr172 phosphorylation within platelets, with maximal activation observed at 150 μM. This modification is catalyzed primarily by the upstream kinase Liver Kinase B1 (LKB1), which recognizes the ATP-depleted conformation stabilized by YLF-466D binding [1] [9].
Technical validation of phosphorylation states presents challenges due to post-sacrifice enzymatic alterations. Studies comparing sacrifice methods (cervical dislocation vs. focused microwave irradiation) reveal that ex vivo Thr172 phosphorylation increases artifactually in thawed brain homogenates unless enzymes are heat-inactivated. This underscores the necessity of rapid tissue processing when quantifying YLF-466D-induced AMPK phosphorylation in vivo [9].
Table 1: YLF-466D-Induced Thr172 Phosphorylation Dynamics
YLF-466D Concentration | Phospho-AMPKα (Thr172) Level | Experimental System |
---|---|---|
0 μM | Baseline | Isolated rat platelets |
50 μM | 1.8-fold increase | Isolated rat platelets |
100 μM | 3.2-fold increase | Isolated rat platelets |
150 μM | 4.5-fold increase | Isolated rat platelets |
YLF-466D reprograms platelet metabolism through AMPK-mediated phosphorylation cascades:
Table 2: Downstream Metabolic Effects of YLF-466D-Mediated AMPK Activation
Downstream Target | Modification | Functional Consequence |
---|---|---|
Endothelial nitric oxide synthase (eNOS) | Phosphorylation (Ser1177) | Increased NO production; 2.4-fold cGMP elevation |
Vasodilator-stimulated phosphoprotein (VASP) | Phosphorylation (Ser239/Ser157) | Cytoskeletal inhibition of platelet aggregation |
Acetyl-CoA carboxylase (ACC) | Inhibition (indirect) | Reduced fatty acid synthesis; increased oxidation |
YLF-466D emerges from structural optimization of the prototypical AMPK activator PT1 (2-imino-4-thiazolidinone derivative). Key advantages include:
Table 3: Comparative Profile of YLF-466D Versus Canonical AMPK Activators
Parameter | YLF-466D | PT1 | A-769662 |
---|---|---|---|
Molecular Class | Alkene oxindole | 2-Imino-4-thiazolidinone | Thienopyridone |
Structural Target | γ-Subunit CBS domains | β-Subunit carbohydrate module | β-Subunit allosteric site |
Platelet Aggregation IC~50~ | 55 μM (ADP), 87 μM (collagen) | >100 μM (thrombin) | 0.8 μM (cell-free; limited cellular efficacy) |
Key Limitation | High μM concentrations required | Low bioavailability | γ-Subunit specificity restricts complex targeting |
Mechanistically, YLF-466D diverges from insulin-sensitizing activators like metformin (which indirectly activates AMPK via mitochondrial complex I inhibition). Its direct binding to the γ-subunit mimics AMP’s allosteric effects, stabilizing an active conformation even without nucleotide depletion—a trait shared only by synthetic activators like A-769662 [6] [7]. However, YLF-466D’s inhibition of collagen-induced whole-blood aggregation (38% at 100 μM) underscores translational advantages over earlier compounds [1].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: